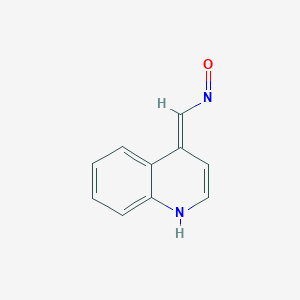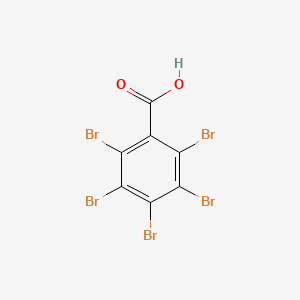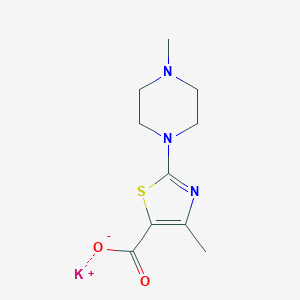
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 3-chloro-1H-1,2,4-triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine typically involves the following steps:
Formation of 3-chloro-1H-1,2,4-triazole: This can be achieved by reacting hydrazine with carbon disulfide to form 1,2,4-triazole, followed by chlorination using thionyl chloride or phosphorus oxychloride.
Coupling with Pyridine: The 3-chloro-1H-1,2,4-triazole is then coupled with pyridine under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The triazole and pyridine rings can engage in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Triazoles: Products where the chlorine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states on the triazole or pyridine rings.
科学研究应用
Chemistry
In chemistry, 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures through various chemical transformations.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and the addition of the pyridine ring can enhance its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its ability to interact with biological targets makes it a valuable component in the formulation of crop protection agents.
作用机制
The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can engage in π-π stacking interactions. These interactions can disrupt the normal function of biological molecules, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)pyridine: Lacks the chlorine substituent, which can affect its reactivity and bioactivity.
3-(1H-1,2,4-triazol-1-yl)pyridine: The triazole ring is attached at a different position on the pyridine ring, leading to different chemical properties.
2-(4-chloro-1H-1,2,3-triazol-1-yl)pyridine: Contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, which can alter its biological activity.
Uniqueness
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of the chlorine atom on the triazole ring, which can enhance its reactivity in nucleophilic substitution reactions. Additionally, the specific positioning of the triazole ring on the pyridine scaffold provides distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUHDUHEFVUSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-[(4-Anilinopyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B8049138.png)
![N-[(2-methoxyphenyl)methyl]-4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B8049143.png)
![4-fluoro-N-[6-(pyridin-4-ylmethylamino)pyridin-3-yl]benzamide](/img/structure/B8049150.png)




![6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one](/img/structure/B8049176.png)



![Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-](/img/structure/B8049203.png)


